1,3-Dibromo-5-ethoxybenzene chemical properties
1,3-Dibromo-5-ethoxybenzene chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,3-Dibromo-5-ethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromo-5-ethoxybenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its molecular architecture, featuring two bromine atoms meta-disposed to an activating ethoxy group, provides a unique platform for constructing complex molecular scaffolds. The differential reactivity of the carbon-bromine bonds allows for selective and sequential functionalization through various cross-coupling reactions. This guide offers a comprehensive overview of the chemical identity, physicochemical properties, reactivity, synthetic applications, and safety considerations of 1,3-Dibromo-5-ethoxybenzene, positioning it as a valuable intermediate for drug discovery, agrochemical synthesis, and materials science.
Introduction
In the landscape of modern medicinal and materials chemistry, the rational design of complex molecules hinges on the availability of well-defined, functionalizable starting materials. Aryl dihalides are a cornerstone of this synthetic strategy, offering two reactive handles for building molecular complexity. 1,3-Dibromo-5-ethoxybenzene (CAS No. 136265-19-5) emerges as a particularly useful intermediate.[1][2] The strategic placement of two bromine atoms on the benzene ring makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental to creating the intricate molecular frameworks often found in potent drug candidates.[3] This guide synthesizes the available technical data to provide a senior scientist's perspective on the utility and application of this compound.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational for its application in experimental work. 1,3-Dibromo-5-ethoxybenzene is characterized by an ethoxy-substituted benzene ring with bromine atoms at the 3 and 5 positions.
Caption: 2D Structure of 1,3-Dibromo-5-ethoxybenzene.
The key identifying and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-dibromo-5-ethoxybenzene | [1] |
| Synonyms | 3,5-Dibromoethoxybenzene | [1] |
| CAS Number | 136265-19-5 | [1][2] |
| Molecular Formula | C₈H₈Br₂O | [1][2] |
| Molecular Weight | 279.96 g/mol | [1][2] |
| Canonical SMILES | CCOC1=CC(=CC(=C1)Br)Br | [1] |
| Appearance | While not explicitly detailed, analogous compounds are typically solids at room temperature, appearing as white to pale yellow or brown crystals. | [4] |
| Solubility | Expected to be relatively insoluble in water but soluble in common organic solvents like ethanol and dichloromethane, similar to its methoxy analog. | [4] |
Spectroscopic Profile (Predicted)
While specific spectral data for 1,3-Dibromo-5-ethoxybenzene is not available in the provided search results, its structure allows for a confident prediction of its key spectroscopic features, crucial for reaction monitoring and product characterization.
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¹H NMR: The proton NMR spectrum is expected to be distinct. The ethoxy group should produce a triplet at approximately 1.4 ppm (for the -CH₃ group) and a quartet around 4.0 ppm (for the -OCH₂- group). The aromatic region would show two signals: a triplet for the proton at the C4 position (between the two bromine atoms) and a doublet for the two equivalent protons at the C2 and C6 positions.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals. Two for the ethoxy group carbons, and four for the aromatic carbons, reflecting the molecule's symmetry. The carbon atoms bonded to bromine (C3, C5) will appear at a characteristic chemical shift, typically around 120-130 ppm.[5][6]
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes exist in a nearly 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak cluster.
Reactivity and Synthetic Utility
The synthetic value of 1,3-Dibromo-5-ethoxybenzene is rooted in the reactivity of its carbon-bromine bonds, making it an ideal substrate for modern cross-coupling reactions.
Role in Cross-Coupling Reactions
The two bromine atoms serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective formation of new carbon-carbon or carbon-heteroatom bonds. This versatility is critical in drug discovery for constructing complex molecular architectures.[7]
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Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form biaryl structures.
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Heck Coupling: Formation of carbon-carbon bonds with alkenes.
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Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne frameworks.
The presence of the electron-donating ethoxy group activates the benzene ring, which can influence the kinetics of these coupling reactions. The meta-positioning of the bromine atoms allows for the creation of non-linear, angular molecular shapes, which can be advantageous for binding to biological targets.
Caption: Sequential functionalization workflow for 1,3-Dibromo-5-ethoxybenzene.
Causality of Experimental Choices
When designing a synthetic sequence, the choice of which bromine to react first (if they were non-equivalent) or the specific coupling partner is dictated by the desired final structure. For instance, in a multi-step synthesis, a chemist might first introduce a boronic ester via a Suzuki coupling, which can then be used in a subsequent coupling reaction. The ethoxy group is generally stable under most cross-coupling conditions, making it a reliable directing group and modulator of electronic properties without interfering with the primary reactions.
Proposed Synthetic Protocol
A common and logical route to synthesize 1,3-Dibromo-5-ethoxybenzene involves the electrophilic bromination of a suitable precursor. While bromine is an ortho-, para-directing substituent, it deactivates the ring.[8] A more effective strategy begins with a precursor where the directing effects lead to the desired 1,3,5-substitution pattern.
Protocol: Bromination of 3-Ethoxyaniline followed by Deamination
This protocol is a self-validating system as the directing effects of the substituents control the regioselectivity at each step.
-
Protection and Bromination:
-
Dissolve 3-ethoxyaniline in a suitable solvent like acetic acid. The amino group is a powerful ortho-, para-director and strongly activating.
-
Add a brominating agent (e.g., N-Bromosuccinimide or Br₂ in acetic acid) dropwise at a controlled temperature (e.g., 0-5 °C). The powerful directing effect of the amino group will lead to the dibrominated product, 2,6-dibromo-3-ethoxyaniline.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) and extract the product.
-
-
Deamination via Sandmeyer-type Reaction:
-
Dissolve the purified 2,6-dibromo-3-ethoxyaniline in an acidic aqueous solution (e.g., H₂SO₄/H₂O).
-
Cool the mixture to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of a reducing agent like hypophosphorous acid (H₃PO₂).[9]
-
Slowly add the cold diazonium salt solution to the hypophosphorous acid. The diazonium group will be replaced by a hydrogen atom.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the final product, 1,3-Dibromo-5-ethoxybenzene, with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.
-
Caption: Proposed synthetic workflow to 1,3-Dibromo-5-ethoxybenzene.
Applications in Research and Drug Development
The utility of 1,3-Dibromo-5-ethoxybenzene extends across several areas of chemical research.
-
Pharmaceutical Intermediate: This compound is a valuable building block for creating libraries of complex molecules for high-throughput screening. The ethoxy group can improve pharmacokinetic properties by modulating lipophilicity and metabolic stability, similar to the effects of other alkoxy groups.[3]
-
Agrochemical Synthesis: It can be used to develop advanced pesticides and herbicides where the specific substitution pattern is critical for biological activity.[7]
-
Materials Science: Incorporation into specialty polymers or organic electronic materials can enhance properties like thermal stability and chemical resistance due to the presence of the halogen atoms.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1,3-Dibromo-5-ethoxybenzene is not detailed in the search results, data from analogous compounds like 1,3-dibromobenzene and 3,5-dibromoanisole provide a strong basis for safe handling protocols.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat to prevent skin and eye contact.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[10] Keep away from open flames, hot surfaces, and other sources of ignition.[10][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] It is incompatible with strong oxidizing agents.[12]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Always consult the specific SDS provided by the supplier before handling this chemical.
References
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ChemicalBook. (n.d.). 1,3-DibroMo-5-ethoxybenzene | 136265-19-5. Retrieved from a valid URL.[17]
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BenchChem. (2025). Application Notes and Protocols for Large-Scale Synthesis of 1,3-Dibromo-5-nitrobenzene Derivatives. Retrieved from a valid URL.[18]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. Retrieved from a valid URL.[7]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,3-Dibromo-5-iodobenzene: Key Properties and Chemical Reactivity. Retrieved from a valid URL.[19]
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BenchChem. (2025). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs. 1,3-dichloro-5-nitrobenzene in Nucleophilic Aromatic Substitution. Retrieved from a valid URL.[20]
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ECHEMI. (2019, July 15). 1,3-Dibromo-5-methoxybenzene SDS, 74137-36-3 Safety Data Sheets. Retrieved from a valid URL.[11]
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